3-(2-Cyclohexylethoxy)-1H-pyrazole
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Overview
Description
3-(2-Cyclohexylethoxy)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a cyclohexylethoxy group attached to the pyrazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyclohexylethoxy)-1H-pyrazole typically involves the reaction of 2-cyclohexylethanol with a pyrazole derivative. One common method is the Williamson ether synthesis, where 2-cyclohexylethanol is reacted with a pyrazole derivative in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products. The use of automated systems and real-time monitoring can further improve the scalability and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Cyclohexylethoxy)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where nucleophiles such as halides or amines replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated or aminated pyrazoles.
Scientific Research Applications
3-(2-Cyclohexylethoxy)-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-Cyclohexylethoxy)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Cyclohexylethoxy)-1H-pyrrole
- 3-(2-Cyclohexylethoxy)-1H-imidazole
- 3-(2-Cyclohexylethoxy)-1H-triazole
Uniqueness
3-(2-Cyclohexylethoxy)-1H-pyrazole is unique due to its specific substitution pattern and the presence of the cyclohexylethoxy group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, highlighting its potential as a versatile chemical entity.
Properties
Molecular Formula |
C11H18N2O |
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Molecular Weight |
194.27 g/mol |
IUPAC Name |
5-(2-cyclohexylethoxy)-1H-pyrazole |
InChI |
InChI=1S/C11H18N2O/c1-2-4-10(5-3-1)7-9-14-11-6-8-12-13-11/h6,8,10H,1-5,7,9H2,(H,12,13) |
InChI Key |
HNSLQIKUXOXTFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCOC2=CC=NN2 |
Origin of Product |
United States |
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